Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate
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Overview
Description
The compound “Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate” is an ester, as suggested by the “benzoylformate” portion of the name. It also contains a 1,3-dioxane ring, which is a type of acetal, an oxygen-containing functional group . The “ethyl” and “methoxy” groups are common alkyl and ether groups, respectively.
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzoylformate (an ester group attached to a benzene ring) with the 1,3-dioxane ring and the methoxy group attached to the benzene ring at the 3- and 4-positions, respectively .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, esters like benzoylformate are known to undergo reactions such as hydrolysis, reduction, and transesterification. The 1,3-dioxane ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar ester group and the ether group in the 1,3-dioxane ring could impart some degree of polarity to the molecule, affecting its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Benzodioxophosphol-Oxothiazolidin-Thiophene Carboxylates : A study by Spoorthy et al. (2021) involved the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a derivative of Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate. The synthesized compounds were characterized using 1H NMR, IR, Mass spectral data, and elemental analysis. These compounds were evaluated for their anti-microbial activity and docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Novel Synthetic Technology for 4-Methoxyphenylacetic Acid : Zhu Jin-tao (2011) reported a synthetic method for 4-methoxyphenylacetic acid using Ethyl 4-methoxybenzoylformate as an intermediate. The method involved a Friedel-Crafts reaction followed by Wolff-Kishner-Huang reduction, offering a yield of 55.4% (Zhu Jin-tao, 2011).
Synthesis of Lignan Conjugates and Antimicrobial Studies : A study by Raghavendra et al. (2016) involved synthesizing ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluating them for antimicrobial and antioxidant activities. The compounds showed significant biological properties, indicating potential applications in pharmaceuticals (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Advanced Applications
Development of Anti-Tumor Agents : Hayakawa et al. (2004) designed and synthesized derivatives based on ethyl 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylate for use as anti-tumor agents. These compounds showed selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer therapy (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Catalysis Studies : Ulu et al. (2017) synthesized 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and tested their efficacy in the alkylation of pyrrolidine and morpholine with alcohols. These compounds demonstrated excellent activity, highlighting their potential in catalytic applications (Ulu, Gürbüz, & Özdemir, 2017).
Vacuum-Ultraviolet Photolysis Studies : Research by Schuchmann and Sonntag (1985) explored the vacuum-ultraviolet photolysis of 1,3-dioxan, closely related to the compound of interest. This study provides insights into the photolytic behavior of such compounds, relevant in understanding their stability and degradation under specific conditions (Schuchmann & Sonntag, 1985).
Mechanism of Action
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it were a drug, the mechanism of action would depend on the biological target of the drug. If it were a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could involve studying its biological activity, optimizing its structure for better activity or lower side effects, and eventually conducting clinical trials .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBJFPAYPOESSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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